3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide
Description
3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide is a compound that belongs to the class of cyanopyridines. Cyanopyridines are known for their diverse pharmacological activities, including antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and biological activities.
Properties
IUPAC Name |
3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-12(2,11(17)14-3)8-16-10-5-4-9(6-13)15-7-10/h4-5,7,16H,8H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSGPUHBQOHHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=CN=C(C=C1)C#N)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide typically involves the reaction of 6-cyanopyridine with N,2,2-trimethylpropanamide under specific conditions. One common method involves the use of a base catalyst such as piperidine acetate, which facilitates the reaction between the cyano group and the amide group . The reaction is usually carried out in an aqueous solution, followed by refluxing and the addition of acetic acid to the hot solution .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microwave irradiation or solvent-free conditions. For example, the microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst has been reported to yield high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its cyano group allows it to form complexes with metal ions, which can further enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Cyanopyridine-3-carboxylic acid
- 4-Cyanopyridine-3-boronic acid pinacol ester
- 2-Cyanopyridine-3-boronic acid pinacol ester
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
- N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide
Uniqueness
Compared to these similar compounds, 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide stands out due to its specific substitution pattern and the presence of the trimethylpropanamide group. This unique structure contributes to its distinct pharmacological profile and enhances its potential as a versatile compound in scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
